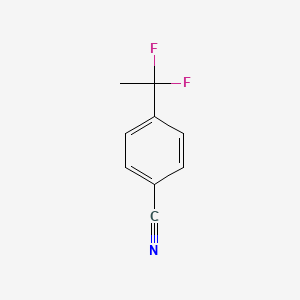

4-(1,1-Difluoroethyl)benzonitrile

描述

Historical Development and Significance

The development of this compound is intrinsically linked to the broader evolution of fluoroorganic chemistry and the systematic exploration of difluoromethylated aromatic compounds. While benzonitrile itself was first reported by Hermann Fehling in 1844 through the thermal dehydration of ammonium benzoate, the introduction of difluoroalkyl substituents onto aromatic nitriles represents a more recent advancement in synthetic chemistry. The historical significance of this compound class emerged from the recognition that fluorinated organic molecules possess unique physicochemical properties that make them valuable in pharmaceutical applications, where the incorporation of fluorine atoms can dramatically alter biological activity, metabolic stability, and membrane permeability.

The synthetic accessibility of this compound has been greatly enhanced by advances in difluoromethylation methodology. Recent research has demonstrated that palladium-catalyzed cross-coupling reactions can effectively introduce difluoromethyl groups onto aromatic systems, with studies showing that reactions using trimethylsilyl difluoromethane as a difluoromethylating agent proceed under mild conditions to provide difluoromethylated arenes in good yields. These methodological developments have positioned compounds like this compound as accessible intermediates for further synthetic elaboration.

The significance of this compound extends beyond its synthetic utility to encompass its role as a model system for understanding structure-activity relationships in fluorinated aromatics. The difluoroethyl substituent introduces conformational constraints and electronic effects that influence both chemical reactivity and biological activity. Research has shown that the strategic placement of difluoro groups can enhance binding affinity to specific biological targets while simultaneously improving metabolic stability, making such compounds valuable in medicinal chemistry applications.

Chemical Classification and Nomenclature

This compound belongs to the chemical class of aromatic nitriles, specifically fluorinated benzonitriles, and can be systematically classified within multiple overlapping chemical categories. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is designated as this compound, indicating the presence of a nitrile functional group attached to a benzene ring that bears a 1,1-difluoroethyl substituent at the para position. This nomenclature follows standard conventions where the benzonitrile core serves as the parent structure, with substituents named and numbered according to their position relative to the nitrile group.

From a broader classification perspective, this compound represents an intersection of several important chemical families. As an aromatic nitrile, it shares characteristics with other benzonitrile derivatives, including the ability to undergo nucleophilic addition reactions at the nitrile carbon and electrophilic aromatic substitution reactions on the benzene ring. The fluorinated nature of the molecule places it within the extensive family of organofluorine compounds, which are characterized by the presence of carbon-fluorine bonds that impart unique stability and reactivity patterns.

The difluoroethyl substituent specifically categorizes this compound as a difluoroalkyl-substituted aromatic system. This classification is particularly relevant given the growing importance of difluoromethyl and related difluoroalkyl groups in pharmaceutical chemistry. The Chemical Abstracts Service registry number 55805-05-5 provides a unique identifier for this specific compound, facilitating precise communication within the scientific literature and commercial applications.

The molecular descriptor language representations further clarify the structural classification. The Simplified Molecular Input Line Entry System notation CC(C1=CC=C(C=C1)C#N)(F)F and the International Chemical Identifier string InChI=1S/C9H7F2N/c1-9(10,11)8-4-2-7(6-12)3-5-8/h2-5H,1H3 provide unambiguous structural descriptions that enable computational analysis and database searching.

Basic Molecular Parameters

The fundamental molecular parameters of this compound establish its identity and predict its physical and chemical behavior. The compound possesses a molecular formula of C9H7F2N, reflecting the presence of nine carbon atoms, seven hydrogen atoms, two fluorine atoms, and one nitrogen atom within the molecular structure. This composition yields a molecular weight of 167.16 grams per mole, positioning it within the range typical for substituted aromatic compounds used in pharmaceutical and materials applications.

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C9H7F2N | |

| Molecular Weight | 167.16 g/mol | |

| Chemical Abstracts Service Number | 55805-05-5 | |

| MDL Number | MFCD17015609 | |

| Physical Form | Liquid | |

| Storage Temperature | Ambient |

The International Chemical Identifier key UNMRXWBCQGIBQE-UHFFFAOYSA-N serves as a unique molecular identifier that enables precise database searches and computational analysis. This standardized representation ensures unambiguous identification across different chemical databases and software systems, facilitating research collaboration and data sharing.

Predicted collision cross section data provides insights into the compound's behavior under mass spectrometric conditions. The calculated values for various adduct forms demonstrate the compound's ionization characteristics, with the protonated molecular ion [M+H]+ exhibiting a mass-to-charge ratio of 168.06194 and a predicted collision cross section of 132.1 Ų. These parameters are valuable for analytical method development and structure confirmation studies.

The liquid physical form at ambient conditions indicates favorable handling characteristics for synthetic applications. This property distinguishes this compound from many related fluorinated compounds that may be gases or solids under standard conditions, potentially complicating their use in routine synthetic procedures.

Position in Fluoroorganic Chemistry

This compound occupies a significant position within the broader landscape of fluoroorganic chemistry, representing an important class of compounds that bridge fundamental organofluorine chemistry with practical applications in pharmaceutical and materials science. The compound exemplifies the successful integration of fluorine atoms into organic molecules to achieve desired physicochemical properties while maintaining synthetic accessibility. Within the hierarchy of fluorinated aromatics, difluoroethyl-substituted benzonitriles represent a sophisticated level of structural complexity that requires advanced synthetic methodologies for their preparation.

The strategic importance of this compound class in fluoroorganic chemistry stems from the unique properties imparted by the difluoroethyl substituent. Unlike simple fluorinated aromatics that contain individual fluorine atoms or trifluoromethyl groups, the 1,1-difluoroethyl moiety provides a distinctive balance of electronic effects and steric properties. Research has demonstrated that difluoromethyl groups can serve as bioisosteres for various functional groups, including hydroxyl and thiol substituents, while offering enhanced metabolic stability and altered lipophilicity profiles.

Recent advances in difluoromethylation chemistry have elevated the prominence of compounds like this compound within the synthetic community. Nickel-catalyzed cross-coupling reactions using chlorodifluoromethane as a difluoromethylating agent have provided efficient routes to difluoromethylated aromatics, demonstrating the practical feasibility of accessing such compounds on preparative scales. These methodological developments have positioned difluoroethyl-substituted aromatics as viable targets for pharmaceutical development and advanced materials applications.

The compound's position in fluoroorganic chemistry is further enhanced by its potential role as a synthetic intermediate for accessing more complex fluorinated structures. The nitrile functionality provides a versatile handle for further transformation, enabling the construction of heterocyclic systems, carboxylic acid derivatives, and amine-containing compounds while preserving the difluoroethyl substituent. This dual functionality makes this compound a valuable building block for medicinal chemistry programs focused on developing fluorinated pharmaceutical candidates.

属性

IUPAC Name |

4-(1,1-difluoroethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F2N/c1-9(10,11)8-4-2-7(6-12)3-5-8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNMRXWBCQGIBQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C#N)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001300097 | |

| Record name | 4-(1,1-Difluoroethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001300097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55805-05-5 | |

| Record name | 4-(1,1-Difluoroethyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55805-05-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1,1-Difluoroethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001300097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,1-Difluoroethyl)benzonitrile typically involves the introduction of a difluoroethyl group to a benzonitrile precursor. One common method is the difluoromethylation of benzonitrile derivatives. This can be achieved through various approaches, including:

Electrophilic Difluoromethylation: This method involves the use of difluoromethylating agents such as difluoromethyl iodide (CF2HI) or difluoromethyl sulfone (CF2HSO2Ph) in the presence of a base like potassium carbonate (K2CO3) under mild conditions.

Nucleophilic Difluoromethylation: This approach uses difluoromethyl anions generated from difluoromethyl sulfone or difluoromethyl phosphonate in the presence of a strong base like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistent product quality .

化学反应分析

Types of Reactions

4-(1,1-Difluoroethyl)benzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The difluoroethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one of the fluorine atoms.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield difluoroethyl-substituted aromatic compounds, while oxidation can produce difluoroethylbenzoic acids .

科学研究应用

Pharmaceutical Applications

Antiviral Activity

One significant application of 4-(1,1-difluoroethyl)benzonitrile is its role as an inhibitor of HIV reverse transcriptase. Research indicates that compounds with similar structures have shown promise in the prophylaxis and treatment of HIV infections. The fluorinated moiety enhances the pharmacological profile by improving bioavailability and stability .

Neuroprotective Agents

Fluorinated compounds have been studied for their potential neuroprotective effects, particularly in the context of Alzheimer's disease (AD). The incorporation of fluorine into drug molecules can improve their ability to cross the blood-brain barrier (BBB), enhancing therapeutic efficacy. For instance, studies have shown that fluorinated nanoparticles can effectively deliver anti-amyloid agents across the BBB, potentially mitigating cognitive decline associated with AD .

Agrochemical Applications

Herbicides and Pesticides

Fluorinated benzonitriles are explored as active ingredients in herbicides and pesticides due to their enhanced potency and selectivity against target pests. The introduction of fluorine atoms can modify the biological activity of these compounds, leading to improved efficacy while potentially reducing environmental impact.

Material Science Applications

Polymer Industry

In materials science, this compound is investigated for its role in synthesizing advanced polymers with unique properties. The incorporation of fluorinated groups can enhance thermal stability, chemical resistance, and hydrophobicity of polymeric materials. This makes them suitable for applications in coatings, adhesives, and sealants.

Synthesis and Reactivity

The synthesis of this compound typically involves difluoromethylation processes that allow for site-selective modifications on aromatic compounds. Recent advancements in difluoromethylation techniques have streamlined the production of such compounds, making them more accessible for research and industrial applications .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Key Benefits |

|---|---|---|

| Pharmaceuticals | HIV reverse transcriptase inhibitors | Enhanced bioavailability |

| Neuroprotective agents for Alzheimer's | Improved BBB permeability | |

| Agrochemicals | Herbicides and pesticides | Increased potency and selectivity |

| Material Science | Advanced polymers | Enhanced thermal stability and chemical resistance |

Case Studies

Case Study 1: Neuroprotective Efficacy

A study published in 2020 demonstrated that a series of fluorinated compounds, including derivatives of this compound, exhibited significant neuroprotective effects in vitro against amyloid-beta toxicity in neuronal cell lines. These findings suggest a potential pathway for developing new therapies for neurodegenerative diseases .

Case Study 2: Agricultural Applications

Research conducted on fluorinated benzonitriles has shown promising results as herbicides with lower application rates required to achieve effective pest control compared to non-fluorinated counterparts. This not only improves efficacy but also reduces the environmental footprint associated with agricultural chemicals .

作用机制

The mechanism of action of 4-(1,1-Difluoroethyl)benzonitrile involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

相似化合物的比较

Substituent Effects on Electronic Properties

The electronic behavior of benzonitrile derivatives is heavily influenced by substituents. Below is a comparative analysis of key compounds:

Key Observations :

- Electron-Withdrawing Groups (EWGs) : The difluoroethyl (-CF₂CH₃) and trifluoroethyl (-CF₃CH₂) groups enhance acceptor strength, critical for NLO performance. The trifluoroethyl derivative exhibits stronger electronegativity due to the additional fluorine atom, but its steric bulk may reduce solubility compared to the difluoroethyl analog .

- Steric Effects : Bulky substituents like the trans-4-pentylcyclohexyl group in 4-(trans-4-Pentylcyclohexyl)benzonitrile prioritize steric effects over electronic ones, making the compound suitable for liquid crystal applications rather than NLO .

- Electron-Donating Groups (EDGs): The isopropyl group (-C(CH₃)₂) in 4-isopropylbenzonitrile provides minimal electronic perturbation, favoring applications requiring solubility in nonpolar solvents .

生物活性

4-(1,1-Difluoroethyl)benzonitrile is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzonitrile moiety with a difluoroethyl substitution at the para position. The presence of fluorine atoms often enhances the compound's lipophilicity and metabolic stability, making it an interesting candidate for pharmacological applications.

Antimicrobial Properties

Research has indicated that fluorinated compounds like this compound exhibit significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting that the difluoroethyl group may play a crucial role in enhancing interaction with bacterial membranes and inhibiting growth .

Anticancer Potential

In addition to antimicrobial effects, this compound has been investigated for its anticancer properties. In vitro studies demonstrated that this compound could inhibit the proliferation of several cancer cell lines. The mechanism appears to involve the modulation of key signaling pathways associated with cell growth and apoptosis .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions may include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It has been suggested that this compound could act as a modulator of certain receptors, impacting downstream signaling cascades.

Case Studies and Experimental Data

A series of studies have been conducted to evaluate the biological activity of this compound. Below is a summary of key findings:

常见问题

Advanced Research Question

- Substrate screening : Test aryl halides (e.g., 4-iodotoluene) under Suzuki-Miyaura conditions to assess steric hindrance from the CF₂ group .

- Kinetic profiling : Use in situ IR or UPLC-MS (as in ) to monitor reaction progress and identify intermediates .

- Solvent effects : Compare reactivity in DMF (polar aprotic) vs. toluene (nonpolar) to evaluate solvation’s role in transition states .

How does the 1,1-difluoroethyl group influence material properties in liquid crystal or polymer applications?

Advanced Research Question

- Polarizability : Fluorine’s electronegativity enhances dipole moments, critical for liquid crystal alignment (e.g., ’s cyano-based liquid crystals) .

- Thermal stability : Thermogravimetric analysis (TGA) shows decomposition thresholds >250°C, suitable for high-temperature polymers .

- Contradictions : While fluorination improves stability, it may reduce solubility; co-polymerization with alkyl chains balances these effects .

What safety protocols are essential when handling this compound in laboratory settings?

Basic Research Question

- PPE : Nitrile gloves, lab coats, and face shields prevent dermal contact; fume hoods minimize inhalation risks .

- Waste disposal : Fluorinated byproducts require neutralization before disposal in halogenated waste containers .

- Emergency measures : Sodium bicarbonate solutions neutralize accidental spills, while eye wash stations address splashes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。